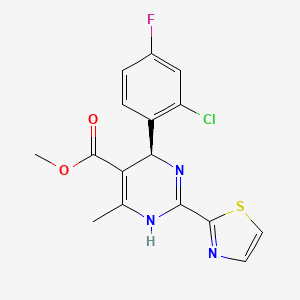

Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate

Description

Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a chiral 1,4-dihydropyrimidine (1,4-DHP) derivative synthesized via a modified Biginelli reaction. The compound features a thiazolyl group at position 2, a 2-chloro-4-fluorophenyl substituent at position 4, and a methyl ester at position 3. Its stereochemistry at the 4th position is defined as the (S)-enantiomer, which is critical for its biological activity .

The synthesis involves condensing methyl acetoacetate, 2-chloro-4-fluorobenzaldehyde, and thiazole-2-carboxamidine hydrochloride in trifluoroethanol (CF₃CH₂OH) with potassium acetate as a catalyst. This method emphasizes mild conditions to preserve enantiomeric purity . The compound is structurally related to heteroaryldihydropyrimidines (HAPs), a class of molecules known for inhibiting hepatitis B virus (HBV) replication by disrupting viral capsid assembly .

Properties

Molecular Formula |

C16H13ClFN3O2S |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

methyl (4S)-4-(2-chloro-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H13ClFN3O2S/c1-8-12(16(22)23-2)13(10-4-3-9(18)7-11(10)17)21-14(20-8)15-19-5-6-24-15/h3-7,13H,1-2H3,(H,20,21)/t13-/m1/s1 |

InChI Key |

QMZPEPRAOFNSQH-CYBMUJFWSA-N |

Isomeric SMILES |

CC1=C([C@H](N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC |

Canonical SMILES |

CC1=C(C(N=C(N1)C2=NC=CS2)C3=C(C=C(C=C3)F)Cl)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl (S)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H13ClFN3O2S

- Molecular Weight : 365.81 g/mol

- CAS Number : 1236208-59-5

The compound's biological activity is primarily attributed to its interaction with key molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, which may lead to various therapeutic effects, including:

- Anticancer Activity : The compound may induce apoptosis in cancer cells by inhibiting specific signaling pathways.

- Anti-inflammatory Effects : It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, studies have demonstrated that derivatives of thiazole and dihydropyrimidine can effectively inhibit tumor growth in vitro and in vivo.

| Compound | IC50 (μM) | Cancer Type | Reference |

|---|---|---|---|

| Compound A | 0.76 | Breast Cancer | |

| Compound B | 1.25 | Lung Cancer | |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through COX enzyme assays. In a comparative study, it was found to be a potent inhibitor of COX-2, with an IC50 value comparable to established anti-inflammatory drugs.

Case Studies

- In Vitro Studies : A series of experiments were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant cell death at concentrations above 1 μM, suggesting its potential as a chemotherapeutic agent.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to controls, highlighting its efficacy in a physiological context.

- Inflammation Models : In models of induced inflammation, the compound significantly reduced edema and pain responses compared to vehicle controls, reinforcing its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The thiazolyl group at position 2 distinguishes the target compound from analogs with alternative heteroaryl or aryl substituents:

- Thiazolyl vs.

- Methylated Thiazolyl (): A 5-methyl-thiazolyl substituent may increase steric hindrance, reducing activity compared to the unsubstituted thiazolyl group in the target compound .

Ester Group Modifications

The methyl ester at position 5 is contrasted with ethyl esters in analogs:

- Ethyl esters (e.g., (R)-Bay39-5493) may prolong half-life due to slower hydrolysis but reduce aqueous solubility .

Halogen and Aryl Substitutions

Variations in the aryl group at position 4 influence electronic and steric properties:

Enantiomeric Specificity

The (S)-enantiomer of the target compound is contrasted with its (R)-counterpart:

- Methyl (R)-4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-DHP-5-carboxylate was discontinued by CymitQuimica, suggesting the (S)-enantiomer may exhibit superior efficacy or lower toxicity .

Key Research Findings

- Antiviral Activity: The target compound’s thiazolyl group and methyl ester contribute to HBV inhibition, with IC₅₀ values comparable to HAP-1 derivatives .

- Synthetic Accessibility: The trifluoroethanol-mediated synthesis () offers higher enantioselectivity than the dinitrogen tetroxide route used for (R)-Z060228 .

- Structural Insights: X-ray crystallography (via SHELX software) confirms the 1,4-DHP scaffold’s planarity, critical for binding to viral targets .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | [α]D (CH₃OH) | ¹H-NMR Key Shifts (DMSO-d₆) | Molecular Formula |

|---|---|---|---|

| Target Compound (S) | Not reported | δ 2.50 (s, 3H, CH₃), 5.97 (s, 1H) | C₁₇H₁₄ClFN₃O₂S |

| (R)-Z060228 | −92.4 | δ 2.32 (s, 3H, CH₃), 5.97 (s, 1H) | C₂₀H₁₅ClF₄N₂O₂ |

| (R)-Bay39-5493 | −54.6 | δ 2.50 (s, 3H, CH₃) | C₁₈H₁₆ClFN₃O₂S |

Preparation Methods

General Synthetic Strategy

Research Findings and Data Integration

Literature Synthesis Examples

- A 2023 publication detailed the synthesis of dihydropyrimidine derivatives via Biginelli condensation of thiazole-2-carboximidamide hydrochloride, 2-bromo-4-fluorobenzaldehyde, and ethyl acetoacetate, which is analogous to the methyl ester variant discussed here.

- Another report emphasized the use of piperidine as a catalyst in ethanol for the formation of pyridine-2(1H)-thione derivatives, which share structural features with the thiazolyl dihydropyrimidine core.

- Patent literature describes the preparation of optically pure dihydropyrimidine compounds, including methyl esters with chloro-fluorophenyl and thiazolyl substituents, utilizing amidine precursors in inert solvents with acid/base catalysis.

Analytical Data Supporting Preparation

| Analytical Technique | Key Observations for Product Confirmation |

|---|---|

| 1H NMR | Characteristic signals for methyl ester (singlet ~3.7 ppm), aromatic protons, and thiazolyl ring protons |

| 13C NMR | Signals corresponding to ester carbonyl (~160-170 ppm), aromatic carbons, and thiazolyl carbons |

| Mass Spectrometry | Molecular ion peak at m/z 366 consistent with molecular weight 365.8 g/mol |

| Chiral HPLC | Confirmation of (S)-configuration and enantiomeric purity |

Summary Table of Preparation Methods

| Preparation Step | Description | Conditions/Notes |

|---|---|---|

| Biginelli condensation | Cyclocondensation of thiazole amidine, aldehyde, and methyl acetoacetate | Reflux in ethanol, acid/base catalyst, 5-8 hours |

| Bromination (optional) | Functionalization with N-bromosuccinimide | Room temperature, dichloromethane |

| Nucleophilic substitution (optional) | Introduction of amine or other groups | Room temperature, acetonitrile |

| Purification | Recrystallization or flash chromatography | Ethanol or suitable solvent |

| Characterization | NMR, MS, chiral HPLC | Confirms structure and stereochemistry |

Q & A

Q. What are the standard synthetic routes for preparing this dihydropyrimidine derivative, and how can reaction conditions be optimized?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thioureas/urea derivatives. Key steps include:

- Substrate selection : Use 2-chloro-4-fluorobenzaldehyde, methyl acetoacetate, and 2-aminothiazole as precursors.

- Catalyst optimization : Acidic catalysts (e.g., HCl, p-TSA) or Lewis acids (e.g., FeCl₃) improve yields.

- Solvent effects : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction rates.

- Monitoring : Track intermediates via TLC or HPLC to confirm completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- X-ray crystallography : Resolves stereochemistry and confirms the (S)-configuration at C4 (e.g., dihedral angles between pyrimidine and substituent planes) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., fluorine coupling patterns, thiazole proton shifts).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.

- Enzyme inhibition : Target-specific assays (e.g., dihydrofolate reductase) to explore mechanistic pathways .

Advanced Research Questions

Q. How do substituents (e.g., 2-thiazolyl, 2-chloro-4-fluorophenyl) influence conformational stability and intermolecular interactions?

- Steric and electronic effects : The 2-thiazolyl group introduces rigidity, while the 2-chloro-4-fluorophenyl group enhances π-π stacking.

- Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N4–H and thiazole N) stabilize the 1,4-dihydropyrimidine ring .

- Crystal packing : Weak C–H⋯O and C–H⋯π interactions form polymeric chains, as seen in related structures .

Q. Table 1: Key Structural Parameters from X-ray Data

| Parameter | Value (Å/°) | Evidence |

|---|---|---|

| Pyrimidine-phenyl dihedral | 12.8° | |

| C–H⋯O bond length | 2.52 Å | |

| N–H⋯N bond angle | 156° |

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Comparative SAR studies : Systematically vary substituents (e.g., replace thiazole with pyridine) and correlate with activity trends.

- Crystallographic analysis : Identify conformational differences impacting target binding (e.g., fluorine’s electronegativity vs. chlorine’s steric bulk) .

- Docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to receptors like bacterial gyrase .

Q. What strategies mitigate racemization during synthesis to maintain the (S)-configuration?

Q. Table 2: Analytical Techniques for Stereochemical Validation

| Technique | Key Parameters | Application Example |

|---|---|---|

| X-ray diffraction | R-factor < 0.05 | Absolute configuration |

| Circular Dichroism | Δε at 220–300 nm | Solution-phase chirality |

| Chiral HPLC | Retention time shifts | Enantiomeric excess |

Q. How can researchers design experiments to probe metabolic stability and degradation pathways?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Forced degradation studies : Expose to acidic/basic/oxidative conditions (e.g., H₂O₂, UV light) to identify labile groups (e.g., ester hydrolysis) .

- Isotope labeling : Use ¹⁴C-labeled methyl ester to track metabolic fate in pharmacokinetic studies.

Q. What computational methods are suitable for predicting physicochemical properties (e.g., logP, solubility)?

- QSPR models : Train algorithms on datasets of dihydropyrimidines to predict logP and pKa.

- Molecular dynamics (MD) : Simulate solvation free energy in water/octanol systems.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.